Gefitinib hydrochloride

Description

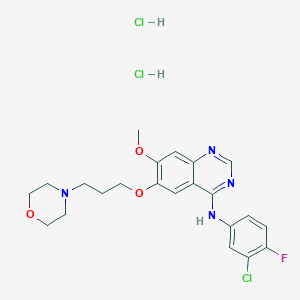

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXWLATMJDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597850 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-56-7, 184475-55-6 | |

| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefitinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Gefitinib Hydrochloride in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (Iressa®) represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC), moving from broad-spectrum chemotherapy to targeted molecular therapy. This technical guide provides an in-depth exploration of the core mechanism of action of gefitinib hydrochloride. It details the molecular interactions, downstream signaling consequences, and the critical role of epidermal growth factor receptor (EGFR) mutations in determining therapeutic efficacy. Furthermore, this document outlines common mechanisms of acquired resistance and presents detailed protocols for key experimental assays used in the study of gefitinib's activity. Quantitative data from pivotal clinical trials are summarized, and complex biological pathways and experimental workflows are visualized through detailed diagrams.

Introduction: The Advent of Targeted Therapy in NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide.[1] For decades, cytotoxic chemotherapy was the standard of care, offering modest survival benefits at the cost of significant toxicity.[2] The discovery of the central role of the epidermal growth factor receptor (EGFR) signaling pathway in the proliferation and survival of various solid tumors, including NSCLC, paved the way for the development of targeted therapies.[3][4] Gefitinib, an orally active, reversible EGFR tyrosine kinase inhibitor (TKI), was the first of its class to be approved for the treatment of NSCLC.[3][5] It quickly became apparent that the clinical efficacy of gefitinib was largely confined to a specific subset of NSCLC patients whose tumors harbor activating mutations within the tyrosine kinase domain of the EGFR gene.[2][3] This guide delves into the precise molecular mechanisms that underpin this targeted therapeutic effect.

Molecular Mechanism of Action of Gefitinib

Gefitinib is a synthetic anilinoquinazoline compound that functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[6][7]

Targeting the EGFR Tyrosine Kinase Domain

The EGFR is a transmembrane receptor with an extracellular ligand-binding domain, a transmembrane segment, and an intracellular domain with tyrosine kinase activity.[3] Upon binding of its ligands, such as epidermal growth factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This phosphorylation event creates docking sites for various downstream signaling molecules, initiating a cascade of events that promote cell proliferation, survival, and metastasis.

Gefitinib exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the EGFR tyrosine kinase.[2][3] By occupying this site, gefitinib prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling.[2][7]

The Critical Role of Activating EGFR Mutations

The remarkable efficacy of gefitinib in a subset of NSCLC patients is intrinsically linked to the presence of specific somatic mutations in the EGFR gene, most commonly in-frame deletions in exon 19 and the L858R point mutation in exon 21.[2] These mutations lead to a conformational change in the ATP-binding pocket of the EGFR tyrosine kinase domain, resulting in its constitutive activation, even in the absence of ligand binding.[5][8] This mutation-driven, persistent signaling promotes the survival of cancer cells, a phenomenon often referred to as "oncogene addiction."

Gefitinib has a higher binding affinity for the mutated EGFR than for the wild-type receptor. This increased affinity is a key determinant of its therapeutic window, allowing for potent inhibition of the constitutively active mutant EGFR at concentrations that have a lesser effect on the wild-type receptor, thus minimizing toxicity to normal tissues.

Downstream Signaling Pathways Inhibited by Gefitinib

By blocking EGFR autophosphorylation, gefitinib effectively abrogates the activation of several critical downstream signaling pathways that are crucial for tumor growth and survival. The primary pathways affected are:

-

The PI3K/Akt Pathway: This pathway is a major driver of cell survival and is frequently activated by mutant EGFR.[8] Inhibition of this pathway by gefitinib leads to the induction of apoptosis (programmed cell death) in cancer cells.[8]

-

The MAPK/ERK Pathway: This pathway is primarily involved in the regulation of cell proliferation.[1] Gefitinib's blockade of this pathway contributes to the cytostatic effects of the drug.

-

The STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are involved in promoting cell survival. Mutant EGFRs have been shown to selectively activate STAT signaling, and inhibition of this pathway by gefitinib also contributes to its pro-apoptotic effects.[8]

The inhibition of these survival signals is a key contributor to the dramatic clinical responses observed in patients with EGFR-mutated NSCLC treated with gefitinib.[8]

Caption: Gefitinib inhibits the constitutively active mutant EGFR, blocking downstream pro-survival and proliferative signaling pathways.

Mechanisms of Acquired Resistance to Gefitinib

Despite the initial impressive responses, the majority of patients treated with gefitinib eventually develop acquired resistance, with a median progression-free survival of 9 to 13 months.[9] Understanding the molecular basis of this resistance is crucial for the development of subsequent lines of therapy.

Secondary Mutations in the EGFR Gene

The most common mechanism of acquired resistance, accounting for up to 60% of cases, is the development of a secondary mutation in the EGFR tyrosine kinase domain, most notably the T790M "gatekeeper" mutation.[9][10] This mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the competitive inhibitory effect of gefitinib.[11]

Activation of Bypass Signaling Pathways

In some cases, resistance emerges through the activation of alternative signaling pathways that bypass the need for EGFR signaling. The most well-characterized of these is the amplification of the MET proto-oncogene, which leads to the activation of the PI3K/Akt pathway, rendering the cells resistant to EGFR inhibition.[9]

Phenotypic Transformation

A less common mechanism of resistance involves the histological transformation of the tumor from NSCLC to other subtypes, such as small cell lung cancer (SCLC).[9] This transformation is associated with a loss of dependence on EGFR signaling.

Quantitative Data from Clinical Trials

The efficacy of gefitinib has been evaluated in numerous clinical trials. The following tables summarize key quantitative data, highlighting the differential response based on EGFR mutation status.

| Pivotal Phase III Trial (IPASS) | Gefitinib | Carboplatin/Paclitaxel | Hazard Ratio (95% CI) | P-value |

| Progression-Free Survival (EGFR-mutated) | 9.5 months | 6.3 months | 0.48 (0.36-0.64) | <0.001 |

| Objective Response Rate (EGFR-mutated) | 71.2% | 47.3% | - | <0.001 |

Data from the IRESSA Pan-Asia Study (IPASS) in previously untreated patients with advanced NSCLC who were light or never smokers.[9]

| Phase II Trials in Pretreated Patients | Objective Response Rate | Disease Control Rate | Median Overall Survival |

| IDEAL-1 (250 mg/day) | ~20% | ~50% | ~8 months |

| IDEAL-2 (250 mg/day) | ~10% | ~40% | ~7 months |

Data from the IDEAL (Iressa Dose Evaluation in Advanced Lung Cancer) trials in pretreated patients with NSCLC.[3]

| Response Rates Based on EGFR Mutation Status | EGFR Mutation-Positive | EGFR Wild-Type |

| Objective Response Rate (ISEL Trial) | 37.5% | 2.6% |

| Objective Response Rate (IDEAL Trials - retrospective) | 46% | 10% |

Data from the Iressa Survival Evaluation in Lung Cancer (ISEL) and retrospective analysis of the IDEAL trials.[12]

Detailed Methodologies for Key Experiments

The elucidation of gefitinib's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for some of the most commonly employed assays.

Cell Viability and Proliferation Assays (e.g., CCK8/MTT)

Objective: To determine the effect of gefitinib on the viability and proliferation of NSCLC cell lines.

Protocol:

-

Cell Seeding: NSCLC cells (e.g., HCC827 with EGFR exon 19 deletion, A549 with wild-type EGFR) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of gefitinib (typically ranging from 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: After incubation, a solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT after solubilization of formazan crystals).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting for Phosphorylated Proteins

Objective: To assess the effect of gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: NSCLC cells are treated with gefitinib or vehicle control for a specified time. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-EGFR, phospho-Akt, phospho-ERK) and their total protein counterparts.

-

Washing and Secondary Antibody Incubation: The membrane is washed several times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the relative level of phosphorylation.

Caption: A streamlined workflow for Western blotting to analyze protein phosphorylation.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure changes in the expression of specific genes in response to gefitinib treatment.

Protocol:

-

RNA Extraction: Total RNA is extracted from gefitinib-treated and control cells using a commercial RNA isolation kit.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). The reaction is performed in a real-time PCR thermal cycler.

-

Data Analysis: The cycle threshold (Ct) values are determined for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) in each sample. The relative expression of the target gene is calculated using the ΔΔCt method.

Conclusion

This compound has fundamentally altered the treatment landscape for a defined subset of NSCLC patients. Its mechanism of action, centered on the targeted inhibition of mutated, constitutively active EGFR, exemplifies the power of precision medicine. A thorough understanding of its molecular interactions, the downstream pathways it modulates, and the mechanisms by which resistance emerges is paramount for the ongoing development of more effective and durable therapeutic strategies in the fight against non-small cell lung cancer. The experimental protocols and quantitative data presented herein provide a robust foundation for researchers and drug development professionals working to build upon the success of gefitinib and overcome the challenges that remain.

References

- 1. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gefitinib in the treatment of nonsmall cell lung cancer with activating epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 8. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news.harvard.edu [news.harvard.edu]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Synthesis of Gefitinib Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of gefitinib hydrochloride. It details the key experimental protocols used to characterize its biological activity and presents critical quantitative data in a structured format. Furthermore, this guide includes detailed diagrams of the EGFR signaling pathway, experimental workflows, and the chemical synthesis of gefitinib to facilitate a deeper understanding of this pivotal anticancer agent.

Discovery and Development

Gefitinib was developed by AstraZeneca and was one of the first EGFR tyrosine kinase inhibitors (TKIs) to be approved for the treatment of non-small cell lung cancer (NSCLC).[1] Its development was a landmark in personalized medicine, as its efficacy was found to be strongly correlated with the presence of activating mutations in the EGFR gene, particularly in-frame deletions in exon 19 and the L858R point mutation in exon 21.[2] This discovery transformed the treatment landscape for a specific subset of NSCLC patients.

The initial approval of gefitinib by the U.S. Food and Drug Administration (FDA) in 2003 was for the treatment of advanced NSCLC after the failure of platinum-based and docetaxel chemotherapies.[1] Subsequent clinical trials demonstrated its superior efficacy as a first-line treatment for patients with EGFR-mutated NSCLC.

Mechanism of Action

Gefitinib is a synthetic anilinoquinazoline that functions as a reversible inhibitor of the EGFR tyrosine kinase.[3][4] It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular catalytic domain of the EGFR.[2][4] This binding prevents the autophosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling pathways.[2][4]

By blocking EGFR signaling, gefitinib effectively inhibits several key cellular processes that are crucial for tumor growth and survival, including:

-

Cell Proliferation: Inhibition of the Ras-Raf-MEK-ERK pathway.[4]

-

Cell Survival: Blockade of the PI3K-Akt-mTOR pathway, which promotes apoptosis.[5]

-

Angiogenesis: Reduction in the expression of vascular endothelial growth factor (VEGF).[2]

-

Metastasis: Inhibition of tumor cell invasion and migration.

The heightened sensitivity of tumors with activating EGFR mutations to gefitinib is attributed to the fact that these mutations lead to a constitutive activation of the receptor's kinase activity, making the cancer cells highly dependent on this signaling pathway for their survival.

Signaling Pathway

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival. The binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

Chemical Synthesis of this compound

Several synthetic routes for gefitinib have been reported since its initial development. The original synthesis by AstraZeneca involved six steps starting from 6,7-dimethoxy-3H-quinazolin-4-one.[6] More recent and efficient methods have been developed to improve the overall yield and reduce the number of steps. Below is a representative synthetic scheme.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ukm.my [ukm.my]

The Synthesis of Gefitinib Hydrochloride Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of structural analogs of gefitinib hydrochloride, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The document details synthetic methodologies, presents key quantitative data for comparative analysis, and visualizes critical signaling pathways and experimental workflows.

Introduction to Gefitinib and Its Analogs

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC)[1]. It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways crucial for cancer cell proliferation and survival[1]. The development of gefitinib analogs is driven by the need to overcome acquired resistance, improve potency and selectivity, and broaden the therapeutic applications of this class of drugs. Structural modifications of gefitinib have primarily focused on three key areas: the quinazoline core, the aniline substituent, and the morpholino-containing side chain at the 6- or 7-position of the quinazoline ring.

Core Synthetic Strategies for Gefitinib Analogs

The synthesis of gefitinib analogs generally revolves around the construction of the 4-anilinoquinazoline scaffold. Several synthetic routes have been developed, often starting from substituted anthranilic acids or benzonitriles. Key chemical transformations repeatedly employed in these syntheses include:

-

Alkylation: Introduction of side chains, typically at the hydroxyl groups of the quinazoline precursor.

-

Nitration: Introduction of a nitro group, which is subsequently reduced to an amine for cyclization.

-

Reduction: Conversion of a nitro group to an amino group, a critical step for forming the quinazoline ring.

-

Cyclization: Formation of the quinazoline ring system, often from an aminobenzoic acid derivative and a formamide equivalent.

-

Chlorination: Activation of the 4-position of the quinazoline ring for subsequent nucleophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): Coupling of the 4-chloroquinazoline intermediate with a substituted aniline to form the final 4-anilinoquinazoline core structure.

A general workflow for the synthesis of gefitinib analogs is depicted below.

Experimental Protocols for Key Synthetic Transformations

This section provides detailed methodologies for the synthesis of representative gefitinib analogs, highlighting modifications to the core structure.

Synthesis of 4-Benzothienyl Amino Quinazoline Analogs

This series of analogs involves the replacement of the 3-chloro-4-fluoroaniline moiety of gefitinib with a benzothiophene ring, which has been shown to enhance anti-tumor activity[2].

Experimental Protocol:

-

Alkylation of Methyl 3-hydroxy-4-methoxybenzoate: To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent such as acetone, add 1-bromo-3-chloropropane and potassium carbonate (K2CO3). The mixture is heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the alkylated product[2].

-

Nitration: The alkylated product is dissolved in acetic acid and cooled in an ice bath. A mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for a few hours and then poured into ice water. The resulting precipitate is filtered, washed with water, and dried to give the nitro derivative[2].

-

Reduction of the Nitro Group: The nitro derivative is dissolved in a mixture of methanol and acetic acid. Powdered iron is added, and the suspension is heated under a nitrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford the amino compound[2].

-

Cyclization to form the Quinazolinone Ring: The amino compound is refluxed with formamidine acetate in ethanol for several hours. The solvent is then removed, and the residue is purified to give the quinazolinone derivative[2].

-

Chlorination of the Quinazolinone: The quinazolinone is treated with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF) and refluxed. The excess thionyl chloride is removed under vacuum to yield the 4-chloroquinazoline intermediate[2].

-

Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with an excess of ethyl 5-aminobenzo[b]thiophene-2-carboxylate in isopropanol at reflux to yield the coupled product.

-

Final Side Chain Modification: The terminal chlorine of the propoxy side chain is displaced by reacting with various aliphatic amines in the presence of potassium iodide (KI) at elevated temperatures to furnish the final 4-benzothienyl amino quinazoline analogs[2].

Synthesis of Gefitinib-1,2,3-Triazole Derivatives via Click Chemistry

The introduction of a 1,2,3-triazole ring into the gefitinib structure is a modern approach to generating novel analogs with potential anticancer activities. This is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction[3].

Experimental Protocol:

-

Synthesis of the Alkyne Intermediate: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one is first chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to give 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline. This intermediate is then condensed with 3-ethynylaniline in a suitable solvent such as isopropanol under reflux to yield N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[3].

-

Synthesis of Azide Compounds: A variety of substituted benzyl or phenyl azides are synthesized from the corresponding halides or other precursors using standard procedures, for example, by reaction with sodium azide.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction): The alkyne intermediate and a substituted azide are dissolved in a solvent mixture such as t-BuOH/H2O. To this solution, sodium ascorbate and copper(II) sulfate pentahydrate are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated by filtration or extraction and purified by chromatography to give the desired gefitinib-1,2,3-triazole derivative[3].

Quantitative Data Summary

The biological activity of synthesized gefitinib analogs is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose. The following tables summarize the IC50 values and percentage yields for selected gefitinib analogs from the literature.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 4-Benzothienyl Amino Quinazoline Analogs

| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | Yield (%) | Reference |

| Gefitinib | 15.8 | 12.5 | 10.2 | 18.3 | - | [2] |

| Analog A1 | 5.2 | 4.1 | 3.5 | 6.8 | 75 | [2] |

| Analog A2 | 4.8 | 3.9 | 3.1 | 5.5 | 78 | [2] |

| Analog B1 | 1.2 | 0.9 | 0.8 | 1.5 | 82 | [2] |

| Analog B2 | 0.9 | 0.7 | 0.6 | 1.1 | 85 | [2] |

Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Gefitinib-1,2,3-Triazole Derivatives

| Compound | NCI-H1299 (Lung) | A549 (Lung) | NCI-H1437 (Lung) | Yield (%) | Reference |

| Gefitinib | 14.23 ± 0.08 | 15.11 ± 0.05 | 20.44 ± 1.43 | - | [3] |

| Analog 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 | 65 | [3] |

| Analog 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 | 68 | [3] |

EGFR Signaling Pathway and Mechanism of Action

Gefitinib and its analogs exert their therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. Gefitinib competitively blocks the ATP binding site on the EGFR tyrosine kinase, preventing this autophosphorylation and thereby inhibiting the downstream signaling cascades.

Conclusion

The synthesis of structural analogs of this compound is a dynamic area of research aimed at developing more effective and resilient anticancer therapies. By modifying the core quinazoline structure, the aniline moiety, and the solubilizing side chain, researchers are creating novel compounds with improved pharmacological profiles. The detailed synthetic protocols and comparative biological data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design and synthesis of the next generation of EGFR inhibitors.

References

Gefitinib Hydrochloride: A Deep Dive into Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding and selectivity profile of gefitinib hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] By competitively and reversibly binding to the ATP-binding site within the EGFR tyrosine kinase domain, gefitinib inhibits EGFR autophosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[3][4][5] This document details the molecular interactions, quantitative measures of potency and selectivity, and the experimental methodologies used to characterize this important anti-cancer agent.

Target Binding and Molecular Interactions

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[5] Its mechanism of action involves binding to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation of tyrosine residues on EGFR and blocking the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][5]

Crystallographic studies of gefitinib in complex with the EGFR kinase domain have provided detailed insights into its binding mode. The anilinoquinazoline core of gefitinib occupies the adenine-binding pocket, with the quinazoline nitrogen (N1) forming a key hydrogen bond with the backbone amide of Methionine 793 in the hinge region of the kinase.[6] Van der Waals interactions between the gefitinib molecule and hydrophobic residues within the ATP binding cleft further stabilize the complex.

The Protein Data Bank (PDB) contains several crystal structures of gefitinib bound to various forms of the EGFR kinase domain, including wild-type and mutant versions. These structures, with PDB IDs such as 4WKQ , 4I22 , and 3UG2 , serve as invaluable resources for understanding the structural basis of gefitinib's inhibitory activity and its differential affinity for mutant forms of EGFR.[5][6][7][8][9]

Quantitative Analysis of Binding Affinity and Selectivity

The potency and selectivity of gefitinib are quantified by various metrics, most commonly the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through a range of biochemical and cell-based assays.

Potency against EGFR

Gefitinib exhibits high potency against the EGFR tyrosine kinase, with reported IC50 values in the nanomolar range.[10] Its inhibitory activity is particularly pronounced against activating mutations in the EGFR kinase domain, such as exon 19 deletions and the L858R point mutation, which are frequently observed in non-small cell lung cancer (NSCLC).[1][11]

| Target | IC50 (nM) | Cell Line/Assay Conditions |

| EGFR (Tyrosine Phosphorylation) | 21 - 22 | Low and high EGFR-expressing cell lines |

| EGFRvIII (Tyrosine Phosphorylation) | 84 | EGFRvIII-expressing cell line |

| EGFR (Tyr1173 Phosphorylation) | 26 - 37 | NR6W and NR6wtEGFR cells |

| EGFR (Tyr992 Phosphorylation) | 37 - 57 | NR6wtEGFR and NR6W cells |

| PLC-γ (Phosphorylation) | 27 | NR6W cells |

| AKT (Phosphorylation) | 220 - 263 | Low-EGFR and -EGFRvIII-expressing cell lines |

| H3255 (EGFR L858R) | 3 | Cell Viability Assay |

| PC-9 (EGFR ex19del) | <1000 | Cell Viability Assay |

| 11-18 (EGFR mutant) | 390 | Cell Viability Assay |

| H1650 (EGFR ex19del) | >10000 | Cell Viability Assay |

| H1975 (EGFR L858R/T790M) | >10000 | Cell Viability Assay |

Table 1: Reported IC50 values for gefitinib against EGFR and downstream signaling components in various cell lines and assays.[10][12][13][14][15]

Kinase Selectivity Profile

While gefitinib is a potent EGFR inhibitor, its selectivity against a broader panel of kinases is a critical aspect of its pharmacological profile. Kinase selectivity profiling is essential to understand potential off-target effects that could contribute to both therapeutic efficacy and adverse events.[16]

| Kinase | IC50 (nM) | Assay Type |

| EGFR | 2-37 | Biochemical/Cell-based |

| ABL | >10,000 | Biochemical |

| c-SRC | >10,000 | Biochemical |

| KDR (VEGFR2) | >10,000 | Biochemical |

| c-MET | >10,000 | Biochemical |

| PDGFRβ | >10,000 | Biochemical |

| CDK1/cyclin B | >10,000 | Biochemical |

Table 2: Representative selectivity profile of gefitinib against a panel of kinases. Data is illustrative and compiled from various sources. Precise values can vary based on assay conditions.

It is important to note that while gefitinib demonstrates high selectivity for EGFR in many assays, some studies have identified potential off-targets through computational and experimental approaches, which may play a role in its overall biological activity.[17]

Experimental Protocols

The characterization of gefitinib's binding and selectivity relies on a variety of well-established experimental protocols.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

This compound

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare a serial dilution of gefitinib in DMSO.

-

In a 384-well plate, add 1 µL of the gefitinib dilution or DMSO (vehicle control).

-

Add 2 µL of EGFR kinase solution to each well.

-

Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each gefitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.[18]

Cell-Based EGFR Phosphorylation Assay (Western Blotting)

This method assesses the ability of gefitinib to inhibit the autophosphorylation of EGFR in a cellular context.

Materials:

-

Cancer cell line expressing EGFR (e.g., A431, PC-9)

-

Cell culture medium and supplements

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of gefitinib for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.[19]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by gefitinib and the experimental procedures used to study it can aid in understanding its mechanism of action.

EGFR Signaling Pathway

Gefitinib blocks the initiation of several critical downstream signaling cascades that are normally activated by EGFR.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor.

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of the EGFR tyrosine kinase, with a well-characterized mechanism of action. Its preferential targeting of activating EGFR mutants has made it a cornerstone in the treatment of specific subsets of non-small cell lung cancer. A thorough understanding of its binding characteristics, selectivity profile, and the experimental methods used for its evaluation is crucial for the continued development of targeted cancer therapies and for optimizing its clinical use. This guide provides a foundational resource for professionals in the field of cancer research and drug development.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. bio-rad.com [bio-rad.com]

Early Preclinical Studies of Gefitinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational preclinical research that paved the way for the clinical development of gefitinib hydrochloride (Iressa®), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes critical signaling pathways and workflows to offer a comprehensive resource for professionals in drug development and cancer research.

Core Mechanism of Action

Gefitinib is an orally active, small-molecule inhibitor that competitively and reversibly binds to the adenosine triphosphate (ATP) binding site within the tyrosine kinase domain of EGFR.[1][2] This action blocks EGFR autophosphorylation and subsequent downstream signaling, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and a reduction in angiogenesis in tumors dependent on EGFR signaling for growth and survival.[2][3] Preclinical studies have demonstrated that gefitinib is particularly effective in non-small cell lung cancer (NSCLC) models harboring activating mutations in the EGFR gene.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical evaluations of this compound, including its in vitro potency in various cell lines and its in vivo efficacy in xenograft models.

Table 1: In Vitro Efficacy of Gefitinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference(s) |

| PC9 | Exon 19 Deletion | <1 (highly sensitive) | [4] |

| HCC827 | Exon 19 Deletion | Sensitive (IC50 from 0.7 nM to 50 nM) | [3] |

| H1975 | L858R + T790M | >10 (resistant) | [5] |

| H820 | Exon 19 Del + T790M + MET Amp | Resistant | [3] |

| A549 | Wild-Type | 32.0 ± 2.5 | [5] |

| H460 | Wild-Type | Resistant | [6] |

| H322 | Wild-Type | Resistant | [6] |

| H157 | Wild-Type | Resistant | [6] |

| H358R (Cisplatin-Resistant) | Wild-Type | Enhanced sensitivity compared to parental | [7] |

| A549R (Cisplatin-Resistant) | Wild-Type | Enhanced sensitivity compared to parental | [7] |

IC50 values can vary between studies due to different experimental conditions.

Table 2: In Vivo Efficacy of Gefitinib in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| H355-Luciferase | Daily (40 mg/kg) | Moderate inhibition | [8] |

| H355-Luciferase | Weekly (200 mg/kg) | Profoundly effective, greater than daily dosing | [8][9] |

| B(a)P-induced lung AD in A/J mice | Weekly | Significant inhibition of tumor load | [8] |

| NTCU-induced lung SCC in Swiss/p53val135/wt mice | Weekly | More effective than daily treatment | [8] |

| H358R (Cisplatin-Resistant) | Combination with cisplatin | Significantly inhibited tumor growth | [7] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of gefitinib (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[4]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[5]

-

Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[5]

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their phosphorylation status, which is a key indicator of signaling pathway activation.

Protocol:

-

Cell Treatment and Lysis: Treat cultured NSCLC cells with gefitinib at various concentrations for a defined period. Following treatment, lyse the cells in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Xenograft Mouse Model for In Vivo Efficacy

This in vivo model is crucial for evaluating the anti-tumor activity of a drug candidate in a living organism.

Protocol:

-

Cell Preparation and Implantation: Harvest cultured human NSCLC cells (e.g., H355-Luciferase) and resuspend them in a suitable medium, often mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., five million cells in 100 µL) into the flanks of immunocompromised mice (e.g., nude or SCID mice).[8][11]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.[11]

-

Drug Administration: Administer gefitinib or vehicle control orally via gavage according to the specified dosing regimen (e.g., daily at 40 mg/kg or weekly at 200 mg/kg).[8]

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers, typically calculated using the formula: (length × width²) / 2.[8] For luciferase-expressing cells, tumor burden can also be monitored non-invasively using bioluminescent imaging.[8]

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the effect of the treatment on tumor growth. At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical study of gefitinib.

References

- 1. Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]

Gefitinib Hydrochloride and EGFR Activating Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC). Its efficacy is predominantly confined to tumors harboring activating mutations within the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21. These mutations lead to constitutive activation of the EGFR signaling cascade, promoting cell proliferation and survival. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and subsequently blocking downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This guide provides an in-depth overview of the molecular mechanisms of gefitinib action, the significance of EGFR activating mutations, and the downstream signaling sequelae. It further presents a compilation of quantitative data on gefitinib's efficacy, detailed experimental protocols for EGFR mutation analysis and in vitro sensitivity testing, and visual representations of key signaling pathways and experimental workflows.

Introduction: The EGFR Signaling Axis and Gefitinib

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] In normal physiology, the binding of ligands such as epidermal growth factor (EGF) induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the cytoplasmic domain.[2] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades.[2]

In a subset of NSCLC, specific activating mutations in the EGFR gene lead to ligand-independent, constitutive activation of the receptor's tyrosine kinase activity.[3] These mutations are more prevalent in adenocarcinomas, females, non-smokers, and individuals of East Asian ethnicity.[4] The most common of these activating mutations are in-frame deletions in exon 19 and the L858R point mutation in exon 21, which collectively account for approximately 90% of all EGFR mutations.[5]

Gefitinib (Iressa®) is an orally active, selective EGFR-TKI. It functions by competing with adenosine triphosphate (ATP) for its binding site within the tyrosine kinase domain of EGFR.[2][6] This reversible inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in tumors dependent on this pathway.[6]

EGFR Activating Mutations: The Key to Gefitinib Sensitivity

The clinical efficacy of gefitinib is strongly correlated with the presence of activating EGFR mutations. Tumors with wild-type EGFR are generally insensitive to gefitinib.[3]

Common Activating Mutations:

-

Exon 19 Deletions: These are in-frame deletions of several amino acids in the tyrosine kinase domain.

-

L858R Point Mutation: This is a substitution of leucine (L) with arginine (R) at codon 858 in exon 21.

Prevalence of EGFR Mutations:

The prevalence of EGFR mutations in NSCLC varies by ethnicity, with higher rates observed in Asian populations (30-40%) compared to Western populations (10-15%).[7]

Downstream Signaling Pathways

The constitutive activation of EGFR due to activating mutations leads to the persistent stimulation of two major downstream signaling pathways that are crucial for cell proliferation and survival. Gefitinib's inhibition of EGFR phosphorylation effectively blocks these cascades.

The PI3K/AKT/mTOR Pathway

This pathway is a critical regulator of cell survival, growth, and proliferation.

The RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is primarily involved in the regulation of cell proliferation, differentiation, and survival.

Quantitative Data on Gefitinib Efficacy

The following tables summarize key quantitative data regarding the efficacy of gefitinib in patients with EGFR-mutated NSCLC and its in vitro activity in NSCLC cell lines.

Table 1: Clinical Efficacy of First-Line Gefitinib in EGFR-Mutated NSCLC

| Clinical Trial/Study | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| IPASS (EGFR M+) | Chemotherapy-naïve, advanced NSCLC, clinically selected population | 71.2% | 9.5 |

| WJTOG3405 | Chemotherapy-naïve, advanced NSCLC with EGFR mutations | 62.1% | 9.2 |

| NEJ002 | Chemotherapy-naïve, advanced NSCLC with EGFR mutations | 73.7% | 10.8 |

| Combined Analysis (7 Japanese Trials) | Chemotherapy-naïve and previously treated advanced NSCLC with EGFR mutations | 76.4% | 9.7 |

| AENEAS (Gefitinib arm) | Chemotherapy-naïve, locally advanced or metastatic NSCLC with EGFR exon 19 del or L858R | Not specified | 9.9 |

Data compiled from multiple sources.[4][5][8][9]

Table 2: Comparative Efficacy of Gefitinib in Exon 19 Deletion vs. L858R Mutation

| Study | Endpoint | Exon 19 Deletion | L858R Mutation | p-value |

| Jackman et al., 2006 | Median Time to Progression | Significantly longer | Shorter | - |

| Riely et al., 2006 | Median Time to Progression | Significantly longer | Shorter | - |

| Pooled Analysis (Rosell et al.) | Response Rate | 80.3% | 81.8% | 1.0 |

Data compiled from multiple sources.[2][10]

Table 3: In Vitro Gefitinib IC50 Values in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) |

| H3255 | L858R | 0.003 |

| HCC827 | Exon 19 deletion | 0.01306 |

| PC-9 | Exon 19 deletion | 0.07726 |

| 11-18 | L858R | 0.39 |

| H1975 | L858R, T790M | > 4 |

| H1650 | Exon 19 deletion, PTEN null | > 4 |

| Wild-Type EGFR lines | Wild-Type | 1 to >300 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple sources.[3][11][12][13]

Experimental Protocols

EGFR Mutation Detection by Real-Time PCR

This protocol outlines a general procedure for the detection of EGFR exon 19 deletions and the L858R mutation from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

5.1.1. DNA Extraction from FFPE Tissue

-

Deparaffinization: Use xylene to remove paraffin from 5-10 µm thick tissue sections.

-

Rehydration: Rehydrate the tissue through a series of graded ethanol washes.

-

Proteinase K Digestion: Incubate the tissue with Proteinase K to digest proteins and release DNA.

-

DNA Purification: Purify the DNA using a commercially available column-based kit according to the manufacturer's instructions.

-

Quantification: Determine the DNA concentration and purity using a spectrophotometer.

5.1.2. Allele-Specific Real-Time PCR

-

Reaction Setup: Prepare a reaction mix containing DNA polymerase, dNTPs, reaction buffer, mutation-specific primers and probes (e.g., TaqMan probes labeled with FAM for mutant and VIC for wild-type), and the extracted tumor DNA.

-

Real-Time PCR Cycling: Perform the PCR in a real-time thermal cycler with the following general conditions:

-

Initial denaturation (e.g., 95°C for 10 minutes).

-

40-45 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds).

-

Annealing/Extension (e.g., 60°C for 60 seconds).

-

-

-

Data Analysis: Analyze the amplification plots and cycle threshold (Ct) values to determine the presence or absence of the specific EGFR mutation. A positive signal for the mutant-specific probe indicates the presence of the mutation.

In Vitro Gefitinib Sensitivity Testing (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of gefitinib in NSCLC cell lines.

5.2.1. Cell Culture and Seeding

-

Culture NSCLC cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

5.2.2. Gefitinib Treatment

-

Prepare a serial dilution of gefitinib in culture medium. A typical starting range is 0.01 nM to 10 µM.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of gefitinib. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours.

5.2.3. MTT Assay and Data Analysis

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each gefitinib concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the gefitinib concentration and use a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Signaling Pathways

Caption: EGFR Signaling Pathways and Gefitinib Inhibition.

Experimental Workflow

Caption: Workflow for EGFR Mutation Testing and In Vitro Gefitinib Sensitivity.

Conclusion

Gefitinib has revolutionized the treatment landscape for a specific subset of NSCLC patients. The presence of activating EGFR mutations, particularly exon 19 deletions and the L858R mutation, serves as a predictive biomarker for a favorable response to gefitinib therapy. A thorough understanding of the underlying molecular mechanisms, including the downstream signaling pathways, is crucial for the continued development of targeted therapies and for overcoming mechanisms of resistance. The standardized experimental protocols outlined in this guide provide a framework for the accurate identification of patients who will benefit from gefitinib and for the in vitro evaluation of its efficacy.

References

- 1. Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. EGFR-mutated NSCLC: Aumolertinib vs. gefitinib extends PFS | MDedge [mdedge.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of EGFR mutations in non-small cell lung cancer usually undetectable by PCR methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Molecular Pharmacology of Gefitinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (Iressa®), a selective and orally active anilinoquinazoline, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It functions by competitively binding to the ATP-binding site within the intracellular domain of EGFR, thereby blocking the initiation of downstream signaling cascades crucial for tumor cell proliferation, survival, metastasis, and angiogenesis.[2][3] This technical guide provides a comprehensive overview of the molecular pharmacology of gefitinib hydrochloride, including its mechanism of action, kinase selectivity, impact on cancer cell lines, pharmacokinetic profile, and established mechanisms of resistance. Detailed experimental protocols for key assays and visualizations of pertinent biological pathways and experimental workflows are included to support further research and drug development efforts in this area.

Mechanism of Action

Gefitinib exerts its anti-neoplastic effects by targeting the tyrosine kinase activity of EGFR (also known as HER1 or ErbB1).[3] Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[4][5][6] These pathways are integral to regulating cellular processes like proliferation, survival, and differentiation.[4]

In many cancer cells, particularly in non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to constitutive activation of its tyrosine kinase, resulting in uncontrolled cell growth and survival.[4] Gefitinib selectively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation.[4] This blockade of EGFR signaling leads to the downstream inhibition of the MAPK and PI3K/AKT/mTOR pathways, ultimately resulting in cell cycle arrest and apoptosis of cancer cells that are dependent on this signaling for their growth and survival.[2][6]

Caption: Mechanism of action of gefitinib on the EGFR signaling pathway.

Kinase Selectivity and Potency

Gefitinib exhibits high selectivity for EGFR tyrosine kinase. Its inhibitory potency is significantly greater for EGFR compared to other related kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Kinase Target | IC50 (nM) | Reference(s) |

| EGFR (Wild-Type) | 33 | [1] |

| EGFR (L858R mutant) | Data not available | |

| EGFR (exon 19 del) | Data not available | |

| EGFR (T790M mutant) | >3000 | |

| HER2 (ErbB2) | >10000 | |

| KDR (VEGFR2) | >10000 | |

| c-Src | >10000 |

Efficacy in Cancer Cell Lines

The cytotoxic effect of gefitinib has been evaluated in numerous non-small cell lung cancer (NSCLC) cell lines, with sensitivity correlating strongly with the presence of activating EGFR mutations.

| Cell Line | Histology | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference(s) |

| PC-9 | Adenocarcinoma | Exon 19 deletion | 0.015 - 0.05 | |

| HCC827 | Adenocarcinoma | Exon 19 deletion | 0.008 - 0.03 | |

| H3255 | Adenocarcinoma | L858R | 0.005 - 0.02 | |

| A549 | Adenocarcinoma | Wild-Type | > 10 | |

| H1975 | Adenocarcinoma | L858R, T790M | > 10 | |

| Calu-3 | Adenocarcinoma | Wild-Type | 5 - 10 |

Pharmacokinetics

Gefitinib is administered orally and undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4.[7]

| Parameter | Value | Reference(s) |

| Cmax | 141 - 183 ng/mL (single 250 mg dose) | [8] |

| Tmax | 3 - 5 hours | [7] |

| AUC | Varies by study | [8][9] |

| Half-life | ~41 hours (single dose) | [7] |

Mechanisms of Resistance

Despite the initial efficacy of gefitinib in patients with EGFR-mutated NSCLC, acquired resistance almost invariably develops. The most common mechanisms of resistance include:

-

Secondary EGFR mutations: The T790M "gatekeeper" mutation in exon 20 of the EGFR gene is the most frequent cause of acquired resistance, accounting for approximately 50-60% of cases. This mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the inhibitory effect of gefitinib.

-

Bypass signaling activation: Amplification of the MET proto-oncogene can lead to the activation of alternative signaling pathways, such as the PI3K/AKT pathway, rendering the cancer cells less dependent on EGFR signaling.

-

Histologic transformation: In some cases, NSCLC can transform into other histological subtypes, such as small cell lung cancer, which are not dependent on EGFR signaling.

Caption: Workflow for identifying mechanisms of acquired resistance to gefitinib.[10][11]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of gefitinib to inhibit the enzymatic activity of EGFR.

-

Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), and gefitinib.

-

Procedure:

-

Prepare serial dilutions of gefitinib in DMSO.

-

In a 96-well plate, add the EGFR kinase, peptide substrate, and gefitinib dilutions to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo™).

-

Calculate the percentage of inhibition for each gefitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of gefitinib on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Reagents: Cancer cell lines, cell culture medium, gefitinib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of gefitinib for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each gefitinib concentration relative to untreated control cells and determine the IC50 value.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathway following gefitinib treatment.

-

Reagents: Cancer cell lines, cell culture medium, gefitinib, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., rabbit anti-phospho-EGFR, rabbit anti-total-EGFR, rabbit anti-phospho-Akt, rabbit anti-total-Akt, rabbit anti-phospho-ERK, rabbit anti-total-ERK), and a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Procedure:

-

Treat cancer cells with gefitinib for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated or total form of the protein of interest.

-

Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of gefitinib on protein phosphorylation.[13][14][15]

-

Conclusion

This compound is a cornerstone in the targeted therapy of EGFR-mutant non-small cell lung cancer. Its high selectivity and potent inhibition of the EGFR tyrosine kinase provide a clear molecular basis for its therapeutic efficacy. However, the emergence of acquired resistance remains a significant clinical challenge. A thorough understanding of the molecular pharmacology of gefitinib, including its mechanism of action, the pathways it modulates, and the mechanisms underlying resistance, is crucial for the development of next-generation inhibitors and rational combination therapies to improve patient outcomes. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synergistic interaction between MEK inhibitor and gefitinib in EGFR-TKI-resistant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Gefitinib Hydrochloride and Its Impact on Core Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene. This technical guide provides an in-depth exploration of the core signal transduction pathways modulated by gefitinib hydrochloride. It details the molecular mechanism of action, delineates the key signaling cascades affected—primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways—and presents quantitative data on its inhibitory effects and clinical efficacy. Furthermore, this guide furnishes detailed experimental protocols for essential assays used to characterize gefitinib's activity and offers visualizations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (marketed as Iressa®) is an orally active, small-molecule quinazoline derivative that functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. In numerous malignancies, including a significant subset of non-small cell lung cancer (NSCLC), aberrant EGFR signaling, often driven by activating mutations in its kinase domain, is a key oncogenic driver. Gefitinib exerts its therapeutic effect by competitively binding to the adenosine triphosphate (ATP) binding site within the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted inhibition leads to the arrest of cancer cell proliferation and the induction of apoptosis. This guide will delve into the intricate details of gefitinib's interaction with these critical cellular pathways.

Mechanism of Action of Gefitinib

Gefitinib's primary molecular target is the tyrosine kinase domain of EGFR. In normal physiology, the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and a conformational change that activates the intracellular kinase domain. This leads to the autophosphorylation of specific tyrosine residues, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling.

Gefitinib functions as a reversible, ATP-competitive inhibitor. It selectively binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation is the critical first step in its mechanism of action, leading to the effective shutdown of EGFR-mediated signaling. Gefitinib exhibits particular efficacy in tumors with activating mutations in the EGFR kinase domain, such as deletions in exon 19 or the L858R point mutation in exon 21. These mutations lead to constitutive activation of the receptor, making the cancer cells highly dependent on EGFR signaling for their survival and proliferation—a phenomenon known as "oncogene addiction".